molecular formula C19H24N2O3S B4945478 N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

Cat. No.: B4945478
M. Wt: 360.5 g/mol
InChI Key: VRJIAHIKCHKYEK-UHFFFAOYSA-N
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Description

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the 2,6-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation.

    Introduction of the methylsulfonyl group: This step usually involves sulfonation reactions.

    Attachment of the glycinamide moiety: This is typically done through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors that mediate biological responses.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide: shares similarities with other sulfonyl-containing amides and aromatic compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

  • The presence of both aromatic and sulfonyl groups in N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide provides distinct chemical reactivity and potential biological activity.
  • Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-9-8-10-15(2)19(14)21(25(4,23)24)13-18(22)20-16(3)17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJIAHIKCHKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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